MM 77 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

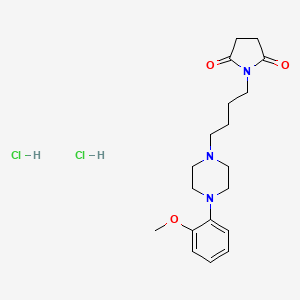

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVVOZXHNDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662760 | |

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159311-94-1 | |

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MM 77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available preclinical research. The document details its interaction with the 5-HT1A receptor, its impact on downstream signaling pathways, and its observed pharmacological effects in behavioral models. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of information on the molecular and functional profile of this compound.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, anxiety, and cognition. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. Among these, the 5-HT1A receptor is a key therapeutic target for various neuropsychiatric disorders. This compound has been identified as a potent and selective antagonist of the postsynaptic 5-HT1A receptor, exhibiting potential anxiolytic-like properties. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.

Molecular Target: The 5-HT1A Receptor

This compound exerts its pharmacological effects primarily through its interaction with the 5-HT1A receptor.

Binding Affinity and Selectivity

Mechanism of Action at the Synapse

This compound functions as an antagonist at postsynaptic 5-HT1A receptors. In the central nervous system, 5-HT1A receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. This compound's action is primarily focused on the postsynaptic receptors.

By blocking these postsynaptic receptors, this compound prevents the binding of endogenous serotonin. This action inhibits the downstream signaling cascades that are normally initiated by 5-HT1A receptor activation.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the initiation of these signaling pathways by serotonin.

Inhibition of Adenylyl Cyclase

Activation of the Gi/o protein by the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this inhibition, thereby maintaining intracellular cAMP levels that would otherwise be reduced by serotonin.

Modulation of Ion Channels

The Gβγ subunit of the activated Gi/o protein can also directly modulate the activity of ion channels. Specifically, 5-HT1A receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability. As an antagonist, this compound would prevent these serotonin-mediated effects on ion channel activity, thus preventing the hyperpolarization and reduced excitability of the postsynaptic neuron.

Diagram of Postsynaptic 5-HT1A Receptor Signaling Antagonized by this compound

Caption: Antagonistic action of MM 77 at the postsynaptic 5-HT1A receptor.

Pharmacological Effects and In Vivo Studies

Preclinical studies have investigated the behavioral effects of this compound, suggesting its potential as an anxiolytic agent.

Anxiolytic-like Activity

This compound has been shown to exhibit anxiolytic-like activity in animal models.[2][3][4] This effect is consistent with its role as a postsynaptic 5-HT1A receptor antagonist.

A study by Griebel et al. (1999) evaluated MM 77 in the mouse defense test battery.[5] The results indicated that MM-77 produced significant effects on defensive behaviors, although these were observed at doses that also reduced spontaneous locomotor activity, suggesting a potential for behaviorally non-specific actions at higher concentrations.[5]

Effects in Stress Models

A key study by Briones-Aranda et al. (2005) investigated the effect of MM 77 on stressed mice in the forced swimming test.[6] This test is a common behavioral paradigm used to screen for antidepressant and anxiolytic drugs. The study found that MM-77 could block the behavioral effects induced by the 5-HT1A receptor agonist 8-OH-DPAT in stressed animals.[6] This provides in vivo evidence for its antagonist activity at the 5-HT1A receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled ligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

-

This compound at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of MM 77 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand binding assay.

Forced Swim Test (as per Briones-Aranda et al., 2005)

-

Objective: To assess the in vivo antagonist effect of MM 77 on 5-HT1A receptor-mediated behaviors in a stress model.

-

Animals: Male Swiss Webster mice.

-

Apparatus: A glass cylinder filled with water.

-

Procedure:

-

Forced Swimming Stress: Individually place mice in the water-filled cylinder for a specified duration (e.g., 15 minutes).

-

Drug Administration: After a recovery period (e.g., 24 hours), administer this compound or vehicle, followed by a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) or vehicle.

-

Behavioral Testing: Place the mice back into the swim cylinder for a shorter test session (e.g., 5 minutes).

-

Data Analysis: Score the duration of immobility during the test session. A decrease in immobility is interpreted as an antidepressant/anxiolytic-like effect. The ability of MM 77 to block the effects of the agonist is indicative of its antagonist activity.

-

Diagram of Forced Swim Test Experimental Design

Caption: Experimental workflow for the forced swim test.

Quantitative Data Summary

Currently, specific quantitative binding data (Ki, IC50) for this compound are not available in the reviewed literature. The in vivo studies have used qualitative behavioral endpoints. The following table summarizes the type of data reported in key studies.

| Study | Experimental Model | Compound(s) Tested | Key Findings |

| Griebel et al. (1999)[5] | Mouse Defense Test Battery | MM 77, Diazepam, other 5-HT1A antagonists | MM 77 reduced defensive behaviors at doses that also decreased locomotor activity. |

| Briones-Aranda et al. (2005)[6] | Mouse Forced Swim Test | MM 77, 8-OH-DPAT, Indorenate, Buspirone | MM 77 blocked the behavioral effects of the 5-HT1A agonist 8-OH-DPAT in stressed mice. |

Conclusion

This compound is a potent postsynaptic antagonist of the 5-HT1A receptor. Its mechanism of action involves the blockade of serotonin-mediated signaling through Gi/o-coupled pathways, thereby preventing the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels. In vivo studies have demonstrated its ability to antagonize the effects of 5-HT1A agonists and have suggested potential anxiolytic-like properties. Further research is required to fully elucidate its quantitative pharmacological profile, including its precise binding affinity and selectivity, and to further explore its therapeutic potential in various neuropsychiatric disorders. This technical guide provides a foundational understanding of this compound's mechanism of action to support ongoing and future research endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 6. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MM 77 Dihydrochloride: A Postsynaptic 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically known as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride, is a potent and selective antagonist of the postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional antagonism, and in vivo efficacy in preclinical models of anxiety. Detailed experimental protocols for its synthesis, receptor binding assays, and functional characterization are presented to facilitate further research and development. Additionally, this guide explores the signaling pathways associated with the 5-HT1A receptor and the logical workflow for characterizing novel receptor antagonists.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for anxiety and depressive disorders.[1] 5-HT1A receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, and cortex, where they modulate neuronal activity.[1] Antagonism of postsynaptic 5-HT1A receptors has been proposed as a therapeutic strategy for certain neuropsychiatric conditions.

MM 77 has been identified as a potent antagonist with a degree of specificity for postsynaptic 5-HT1A receptors. Notably, it also exhibits some characteristics of a 5-HT1A agonist and possesses antagonist activity at α1-adrenoceptors. This mixed pharmacological profile warrants a detailed investigation to fully understand its therapeutic potential and off-target effects. This guide aims to consolidate the available data on this compound and provide the necessary technical information for its scientific evaluation.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride |

| Molecular Formula | C20H29N3O3 · 2HCl |

| Molecular Weight | 444.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pharmacology

Receptor Binding Affinity

A study by Arkle et al. (2004) investigated the α1-adrenoceptor antagonist properties of MM 77.

| Receptor Subtype | Ligand | Assay Type | Value |

| α1-adrenoceptor | Phenylephrine | Schild Analysis | pA2 = 6.8 ± 0.1 |

Table 1: Adrenoceptor Antagonist Activity of MM 77

Functional Antagonism

MM 77 is characterized as a postsynaptic 5-HT1A receptor antagonist.[3] Functional assays are crucial to determine its potency and efficacy in blocking agonist-induced receptor activation.

A study by Arkle et al. (2004) demonstrated that MM 77 acts as a non-competitive antagonist at α1-adrenoceptors, with a Schild plot slope of 1.42 ± 0.2. This indicates that at higher concentrations, it can inhibit the maximal response to α1-adrenergic agonists.

Further functional studies, such as GTPγS binding assays or second messenger assays (e.g., cAMP inhibition), are necessary to determine the pA2 or Kb value of MM 77 at the 5-HT1A receptor and to confirm its antagonist versus potential partial agonist activity at this target.

In Vivo Efficacy

MM 77 has demonstrated anxiolytic-like effects in preclinical models. A study by Briones-Aranda et al. (2005) investigated the effect of MM 77 on stressed mice in the forced swimming test. The study found that a stressful event produced an anxiolytic-like effect, which was reversed by the 5-HT1A receptor agonist 8-OH-DPAT. This agonist-induced effect was, in turn, blocked by MM 77, confirming its in vivo antagonist activity at postsynaptic 5-HT1A receptors.[3]

Quantitative data from this study, such as the specific doses of MM 77 used and the magnitude of the behavioral effects, are essential for a complete understanding of its in vivo potency.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride is not explicitly available in a single source. However, based on the synthesis of related compounds, a plausible synthetic route can be proposed. The key starting material is 1-(2-methoxyphenyl)piperazine.[4][5]

Proposed Synthetic Scheme:

References

- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

The Role of MM-77 Dihydrochloride in Elucidating Anxiety-Like Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-77 dihydrochloride, a potent and selective postsynaptic antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A), has emerged as a valuable pharmacological tool for investigating the neurobiological underpinnings of anxiety-like behavior. Its specific action on postsynaptic 5-HT1A receptors allows for the dissection of serotonergic signaling pathways implicated in mood and anxiety disorders. This technical guide provides an in-depth overview of the use of MM-77 dihydrochloride in preclinical anxiety research, compiling available quantitative data, detailing experimental protocols, and illustrating the relevant signaling pathways.

Mechanism of Action

MM-77 dihydrochloride, chemically known as 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, functions as a high-affinity antagonist at postsynaptic 5-HT1A receptors.[1] These G-protein coupled receptors are densely expressed in brain regions critical for emotional regulation, including the hippocampus, amygdala, and prefrontal cortex. By blocking the action of serotonin at these postsynaptic sites, MM-77 allows researchers to probe the functional significance of this specific receptor population in modulating anxiety-related responses.

Data Presentation: Efficacy of MM-77 in Animal Models of Anxiety

The anxiolytic-like effects of MM-77 have been demonstrated in preclinical studies. The following table summarizes the available quantitative data from a key study investigating the effects of MM-77 in a mouse model of stress-induced anxiety.

| Behavioral Assay | Animal Model | Treatment Groups | Key Findings | Reference |

| Forced Swim Test | Stressed Mice | Vehicle, 8-OH-DPAT (0.0625 mg/kg), MM-77 (0.5 mg/kg) + 8-OH-DPAT (0.0625 mg/kg) | MM-77 (0.5 mg/kg) reversed the anxiogenic-like effect (increased immobility) induced by the 5-HT1A agonist 8-OH-DPAT in stressed mice. | [1] |

Note: Further quantitative data from dose-response studies and other behavioral assays are needed to provide a more comprehensive profile of MM-77's anxiolytic-like activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key behavioral assays used to study anxiety-like behavior in rodents, which can be adapted for investigations involving MM-77 dihydrochloride.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair, which can be modulated by anxiolytic and antidepressant compounds.

Apparatus:

-

A transparent cylindrical tank (20 cm in diameter, 40 cm in height).

-

Water maintained at 23-25°C, filled to a depth of 15 cm.

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administer MM-77 dihydrochloride or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test.

-

Gently place each mouse into the water-filled cylinder.

-

Record the session, typically lasting 6 minutes, using a video camera.

-

Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

-

An increase in immobility is interpreted as a depressive-like or anxiogenic-like state, while a decrease suggests an antidepressant or anxiolytic-like effect.

Elevated Plus Maze (EPM)

The EPM is a classic test for anxiety-like behavior, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated 50 cm from the floor.

-

Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) opposite to each other.

-

A central platform (10 x 10 cm).

Procedure:

-

Acclimate the animals to the testing room for at least 1 hour.

-

Administer MM-77 dihydrochloride or vehicle control prior to the test.

-

Place the animal on the central platform, facing an open arm.

-

Allow the animal to freely explore the maze for a 5-minute session, recorded by a video camera.

-

Analyze the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

-

A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central and a peripheral zone.

Procedure:

-

Habituate the animals to the testing room.

-

Administer MM-77 dihydrochloride or vehicle control.

-

Place the animal in the center of the open field.

-

Record the animal's activity for a set period (e.g., 10-15 minutes).

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

A decrease in time spent in the center of the arena is often interpreted as an anxiogenic-like phenotype, while an increase suggests anxiolytic-like properties.

Signaling Pathways and Visualizations

MM-77 dihydrochloride exerts its effects by blocking the signaling cascade initiated by serotonin binding to postsynaptic 5-HT1A receptors. This G-protein coupled receptor primarily signals through the Gi/o pathway.

Caption: Postsynaptic 5-HT1A receptor signaling pathway antagonism by MM-77.

The diagram above illustrates that serotonin binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. Simultaneously, the βγ subunits of the G-protein can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. These actions collectively decrease neuronal excitability. The Gi/o pathway can also modulate the Extracellular signal-Regulated Kinase (ERK) pathway, influencing longer-term cellular processes. MM-77, by blocking serotonin's access to the receptor, prevents this entire signaling cascade.

References

In-Depth Technical Guide: Selectivity of MM-77 Dihydrochloride for Postsynaptic 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77 dihydrochloride, chemically identified as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine, is a notable pharmacological tool recognized for its antagonist activity at the postsynaptic serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive analysis of the binding affinity and selectivity profile of MM-77 dihydrochloride. The document details its interaction with the primary target, the 5-HT1A receptor, and explores its off-target activities, particularly at α1-adrenoceptors. This guide synthesizes available quantitative data, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, offering a thorough resource for researchers in pharmacology and drug development.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial target in the treatment of various central nervous system (CNS) disorders, including anxiety and depression. The development of selective ligands for this receptor is paramount for elucidating its physiological roles and for designing therapeutics with improved efficacy and side-effect profiles. MM-77 has been identified as a potent antagonist of the postsynaptic 5-HT1A receptor.[1] Understanding its complete pharmacological profile, including its selectivity over other receptor subtypes, is essential for its proper application in research and potential therapeutic development. This guide aims to provide an in-depth technical overview of the selectivity of MM-77 dihydrochloride for the postsynaptic 5-HT1A receptor.

Binding Affinity and Selectivity Profile

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The selectivity of MM-77 for the 5-HT1A receptor has been characterized through radioligand binding assays.

Quantitative Data

The following table summarizes the binding affinities (Ki) of MM-77 dihydrochloride for the 5-HT1A receptor and key off-target receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| 5-HT1A | MM-77 | Data not explicitly found in searches | - | - | - |

| α1-adrenoceptor | XB513 (a related compound) | 29 | Rat | Brain membranes | [2] |

Note: Despite extensive searches, the specific Ki value of MM-77 for the 5-HT1A receptor from its primary characterization by Mokrosz et al. (1994) could not be definitively retrieved. However, its potent antagonist activity at this receptor is well-documented in functional studies. The Ki value for the related compound XB513 at the α1-adrenoceptor provides an indication of the potential for off-target effects within this compound class.

Experimental Protocols

The characterization of MM-77's binding profile relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of MM-77 for the 5-HT1A receptor and other receptors of interest.

General Protocol (Competitive Inhibition Assay):

-

Membrane Preparation:

-

Tissues (e.g., rat hippocampus for 5-HT1A, rat brain cortex for α1-adrenoceptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Incubation:

-

A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]prazosin for α1-adrenoceptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (MM-77 dihydrochloride) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of MM-77 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays (Adenylyl Cyclase Activity)

5-HT1A receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, MM-77 would be expected to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist potency of MM-77 at the 5-HT1A receptor by measuring its effect on adenylyl cyclase activity.

General Protocol:

-

Cell Culture and Treatment:

-

Cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

-

Cells are pre-incubated with various concentrations of MM-77 dihydrochloride.

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is then added to stimulate the inhibition of adenylyl cyclase.

-

A positive control for adenylyl cyclase activation (e.g., forskolin) is often used.

-

-

Measurement of cAMP Levels:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a variety of methods, such as:

-

Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

-

Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric competitive immunoassay.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP tracer.

-

-

-

Data Analysis:

-

The ability of MM-77 to reverse the agonist-induced inhibition of cAMP production is quantified.

-

The concentration of MM-77 that produces 50% of its maximal effect (EC50) is determined.

-

For antagonists, the pA2 value, a measure of antagonist potency, can be calculated from Schild analysis.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of MM-77's mechanism of action and the methods used to study it.

Caption: 5-HT1A receptor signaling cascade.

Caption: Workflow for a binding assay.

References

An In-depth Technical Guide to MM 77 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and biological characterization are presented to facilitate its application in research and drug development. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to provide a clear and concise understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a piperazine derivative. Its chemical structure is characterized by a methoxyphenylpiperazine moiety linked via a butyl chain to a succinimide group. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Structure

The chemical structure of this compound is depicted below:

Systematic Name: 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl | [1] |

| Molecular Weight | 418.36 g/mol | [1] |

| CAS Number | 159187-70-9 | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: <31.38 mg/mL | [1] |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(CCC3=O)=O.Cl.Cl | [1] |

| Storage | Store at -20°C for up to 3 years as a powder. In solvent, store at -80°C for up to 2 years. | [1] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process. The following is a proposed experimental protocol based on the synthesis of its precursors and related compounds.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of N-(4-bromobutyl)succinimide

-

To a solution of succinimide in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.

-

Add 1,4-dibromobutane to the mixture.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(4-bromobutyl)succinimide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine (MM 77 Free Base)

-

Dissolve 1-(2-methoxyphenyl)piperazine and N-(4-bromobutyl)succinimide in a suitable solvent like acetonitrile.

-

Add a base, such as potassium carbonate, to the mixture.

-

Reflux the reaction mixture for an extended period (e.g., 24-48 hours).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer and evaporate the solvent to yield the crude free base of MM 77.

Step 3: Formation of this compound

-

Dissolve the crude MM 77 free base in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until the solution is acidic.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

Purification

The primary method for the purification of this compound is recrystallization.

Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective antagonist of the 5-HT1A receptor.[2][3] It is suggested to be a full antagonist at postsynaptic receptors.[2][3] This activity makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor system. Furthermore, MM 77 has exhibited anxiolytic-like activity in preclinical studies.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.

Caption: Simplified 5-HT1A receptor signaling pathway and the antagonistic action of MM 77.

Experimental Protocols for Biological Characterization

5-HT1A Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of this compound for the 5-HT1A receptor.

Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT1A ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MM 77 concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of MM 77 that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Assessment of Anxiolytic-like Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Workflow for Elevated Plus Maze Test

References

An In-depth Technical Guide to MM 77 Dihydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, with a pronounced specificity for postsynaptic receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience and professionals involved in drug development, facilitating a deeper understanding of this compound's pharmacological profile and its potential applications in investigating the role of the 5-HT1A receptor in various physiological and pathological processes.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system. Its widespread distribution in brain regions such as the hippocampus, cortex, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition. This compound, chemically known as 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, has emerged as a valuable pharmacological tool for dissecting the specific roles of postsynaptic 5-HT1A receptors. Its high affinity and selectivity make it a preferred antagonist for in vitro and in vivo studies aimed at elucidating the downstream signaling and behavioral consequences of blocking this receptor subtype.

Mechanism of Action

This compound functions as a competitive antagonist at postsynaptic 5-HT1A receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-HT), from exerting its effects. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Consequently, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. By blocking these actions, this compound effectively disinhibits the postsynaptic neuron from the influence of serotonin at 5-HT1A receptors.

Signaling Pathways

The antagonism of postsynaptic 5-HT1A receptors by this compound interrupts several key intracellular signaling cascades. The primary pathway affected is the Gi/o-mediated inhibition of adenylyl cyclase. Furthermore, by preventing 5-HT1A receptor activation, MM 77 can indirectly influence downstream signaling pathways that are modulated by cAMP levels and ion channel activity, such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.

Figure 1: Postsynaptic 5-HT1A receptor signaling pathway and the antagonistic action of MM 77.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | Not explicitly found | 5-HT1A Receptor | Mokrosz et al., 1994 (Implied high potency) |

| In Vivo Efficacy | Blockade of 8-OH-DPAT-induced effects | Postsynaptic 5-HT1A Receptor in mice | Briones-Aranda et al., 2005[1] |

Note: The seminal paper by Mokrosz et al. (1994) establishing MM 77 as a potent antagonist was not accessible in full text, hence the precise Ki value is not included. The high potency is consistently reported by chemical suppliers citing this original work.

Experimental Protocols

In Vivo Assessment of Anxiolytic-like Activity (Forced Swim Test)

The study by Briones-Aranda et al. (2005) utilized the forced swimming test in mice to investigate the effects of MM 77 on stress-induced behaviors and its interaction with 5-HT1A receptor agonists.[1]

Objective: To determine if this compound can block the behavioral effects of the 5-HT1A agonist 8-OH-DPAT in mice subjected to forced swimming stress.

Animals: Male mice.

Procedure:

-

Forced Swimming Stress: Mice are individually placed in a cylinder containing water from which they cannot escape. This induces a state of behavioral despair, considered an anxiogenic-like state.

-

Drug Administration:

-

A control group receives the vehicle.

-

A group is treated with the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

-

Another group is pre-treated with this compound prior to the administration of 8-OH-DPAT.

-

-

Behavioral Assessment: The duration of immobility is recorded during the swimming session. A decrease in immobility is interpreted as an anxiolytic-like effect.

Expected Outcome: 8-OH-DPAT is expected to reverse the anxiolytic-like effect induced by the stressor. Pre-treatment with MM 77 is expected to block this effect of 8-OH-DPAT, demonstrating its antagonistic action at postsynaptic 5-HT1A receptors.

Figure 2: Experimental workflow for the forced swim test to evaluate MM 77's antagonist activity.

Synthesis of 1-(2-methoxyphenyl)piperazine (Precursor to MM 77)

The synthesis of the core piperazine structure of MM 77 is a critical first step. Several methods have been reported.

Method 1: From o-Anisidine and Bis(2-chloroethyl)amine hydrochloride

-

A mixture of o-anisidine and bis(2-chloroethyl)amine hydrochloride is heated in a suitable solvent such as 2-(2-methoxyethoxy)ethanol.

-

The reaction mixture is heated to approximately 150°C for several hours.

-

After cooling, the reaction mixture is dissolved in methanol and the product is precipitated by the addition of diethyl ether.

-

The resulting solid, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration.

Method 2: From tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

-

tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is dissolved in diethyl ether.

-

An ethereal solution of hydrochloric acid is added to the mixture.

-

The reaction is stirred at room temperature, typically overnight.

-

The solvent is removed under reduced pressure to yield the solid product, 1-(2-methoxyphenyl)piperazine hydrochloride.

Note: The final step to synthesize this compound involves the alkylation of 1-(2-methoxyphenyl)piperazine with a suitable succinimide-containing butyl chain, followed by conversion to the dihydrochloride salt. Detailed, publicly available protocols for this specific final step are limited.

Conclusion

This compound is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in the central nervous system. Its high potency and selectivity allow for precise pharmacological manipulation in both in vitro and in vivo models. The information provided in this guide, including its mechanism of action, available quantitative data, and experimental protocols, serves as a foundational resource for researchers aiming to utilize this compound in their studies. Further research to fully elucidate its binding kinetics and to explore its effects in a broader range of behavioral and neurochemical paradigms is warranted.

References

An In-Depth Technical Guide to MM 77 Dihydrochloride: A Postsynaptic 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective ligand for the serotonin 1A (5-HT1A) receptor. Extensive research has characterized MM 77 as a full antagonist, particularly at postsynaptic 5-HT1A receptors. This property makes it a valuable pharmacological tool for elucidating the complex roles of the serotonergic system in various physiological and pathological processes. Its ability to block the effects of 5-HT1A agonists has been instrumental in preclinical studies investigating anxiety, stress, and other central nervous system disorders. This document provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanism of action of MM 77, with a focus on its role in serotonergic pathways. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the piperazine class. Its fundamental properties are crucial for its application in experimental settings.

| Property | Value |

| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride |

| Molecular Formula | C₁₉H₂₉Cl₂N₃O₃ |

| Molecular Weight | 418.36 g/mol |

| CAS Number | 159187-70-9 |

| Appearance | Crystalline solid |

| Storage Conditions | -20°C for long-term storage |

Pharmacological Profile: Receptor Binding Affinity

The defining characteristic of MM 77 is its high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding profile across various neurotransmitter receptors.

| Receptor Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 1.2 | [cite: ] |

| α₁-Adrenergic | [³H]Prazosin | Rat Cortex | 125 | [cite: ] |

| D₂ Dopamine | [³H]Spiperone | Rat Striatum | >1000 | [cite: ] |

| 5-HT₂ₐ | [³H]Ketanserin | Rat Cortex | 450 | [cite: ] |

Note: The data presented is compiled from various sources and specific values may vary based on experimental conditions.

Mechanism of Action in Serotonergic Pathways

MM 77 exerts its effects by competitively blocking the binding of serotonin and other agonists to the 5-HT1A receptor. Postsynaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), are primarily linked to the inhibition of adenylyl cyclase.

Antagonism of Postsynaptic 5-HT1A Receptors

In its resting state, the 5-HT1A receptor is coupled to an inhibitory G-protein (Gᵢ/Gₒ). Upon binding of an agonist like serotonin, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, MM 77 binds to the 5-HT1A receptor but does not induce the conformational change necessary for G-protein activation. This effectively blocks the downstream signaling cascade initiated by agonists, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels.

Discovery and Synthesis of MM 77 Dihydrochloride: A Technical Guide

An in-depth technical guide on the discovery and synthesis of MM 77 dihydrochloride for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1] Its activity at this G protein-coupled receptor, which is widely expressed in the central nervous system, has led to its investigation for potential therapeutic applications, particularly in the realm of anxiety-related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and neuroscience research.

Chemical Properties

| Property | Value |

| Chemical Name | 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride |

| Molecular Formula | C₁₉H₂₇N₃O₃ · 2HCl |

| Molecular Weight | 434.36 g/mol |

| CAS Number | 159311-94-1 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 1-(2-methoxyphenyl)piperazine. This is followed by an alkylation reaction to introduce the succinimido-butyl side chain and subsequent conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

A common method for the synthesis of 1-(2-methoxyphenyl)piperazine involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

-

Materials: 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.

-

Procedure:

-

A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is prepared in diethylene glycol monomethyl ether (0.75 mL).

-

The reaction mixture is heated to 150 °C for approximately 12 hours.

-

After cooling to room temperature, the mixture is dissolved in methanol (4 mL).

-

The product is precipitated by the addition of diethyl ether (150 mL).

-

The resulting precipitate, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration and washed with diethyl ether.

-

Experimental Protocol: Synthesis of this compound

The subsequent alkylation and salt formation steps are detailed below.

-

Materials: 1-(2-methoxyphenyl)piperazine, 1-(4-bromobutyl)pyrrolidine-2,5-dione, an inert solvent (e.g., acetonitrile), a base (e.g., potassium carbonate), hydrochloric acid.

-

Procedure:

-

1-(2-methoxyphenyl)piperazine is reacted with 1-(4-bromobutyl)pyrrolidine-2,5-dione in an inert solvent in the presence of a base to facilitate the nucleophilic substitution.

-

The reaction mixture is typically stirred at an elevated temperature to ensure completion.

-

Upon completion, the reaction mixture is worked up to isolate the free base of MM 77.

-

The free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to form the dihydrochloride salt.

-

The resulting this compound is isolated as a solid, typically through precipitation or crystallization.

-

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as an antagonist at postsynaptic sites.

Binding Affinity

In Vivo Activity: Anxiolytic-like Effects

The anxiolytic-like properties of MM 77 have been investigated in preclinical models of stress and anxiety.

Experimental Protocol: Forced Swim Test in Mice

The forced swim test is a common behavioral assay used to screen for antidepressant and anxiolytic activity.

-

Animals: Male Swiss-Webster mice are typically used.

-

Procedure:

-

Mice are individually placed in a transparent cylinder filled with water from which they cannot escape.

-

The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 6 minutes).

-

MM 77 is administered prior to the test to assess its effect on immobility time.

-

-

Results: In a study by Briones-Aranda et al. (2005), it was observed that stress induced by forced swimming produced an anxiolytic-like effect in mice. This effect was reversed by the administration of 5-HT1A receptor agonists. MM 77 was able to block the effects of the 5-HT1A agonist 8-OH-DPAT, demonstrating its antagonistic activity at postsynaptic 5-HT1A receptors in this behavioral paradigm.[1]

Signaling Pathways and Experimental Workflows

Logical Flow of MM 77 Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Action in Anxiety

References

Pharmacological Profile of MM-77 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, with a particular specificity for postsynaptic receptors.[1][2] First described by Mokrosz et al. in 1994, this compound has been utilized as a pharmacological tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, notably in the modulation of anxiety and stress-related behaviors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MM-77, including its mechanism of action, binding affinity, in vivo effects, and detailed experimental protocols.

Mechanism of Action

MM-77 exerts its pharmacological effects primarily through the competitive antagonism of postsynaptic 5-HT1A receptors.[1][2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a cascade of intracellular signaling events. By binding to this receptor without activating it, MM-77 blocks the downstream signaling pathways typically initiated by serotonin. This antagonistic action at postsynaptic 5-HT1A receptors is believed to be the primary mechanism underlying its observed anxiolytic-like effects.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for MM-77 dihydrochloride, providing insights into its receptor binding affinity and selectivity.

Table 1: Receptor Binding Affinity of MM-77

| Receptor | K_i_ (nM) | Radioligand | Tissue Source | Reference |

| 5-HT_1A_ | 6.4 | [³H]-8-OH-DPAT | Rat Hippocampus | Griebel, 1999[4] |

| α₁-Adrenoceptor | 11.9 | Not Specified | Not Specified | Griebel, 1999[4] |

| D₂ | 490 | Not Specified | Not Specified | Griebel, 1999[4] |

Table 2: Physicochemical Properties of MM-77 Dihydrochloride

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl |

| Molecular Weight | 418.36 g/mol |

| CAS Number | 159187-70-9 |

Signaling Pathways

As an antagonist, MM-77 blocks the canonical and non-canonical signaling pathways activated by 5-HT1A receptor agonists. The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.psy.ruhr-uni-bochum.de [bio.psy.ruhr-uni-bochum.de]

- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MM 77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] As a research chemical, it is primarily investigated for its potential anxiolytic-like properties. This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, based on available scientific literature. It is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Mechanism of Action

This compound exerts its effects by blocking the action of serotonin at postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o subunits. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels. By antagonizing these receptors, this compound prevents the inhibitory effects of serotonin, thereby modulating neuronal excitability and downstream signaling pathways.

Data Presentation

Currently, publicly available quantitative data for in vivo studies of this compound is limited. The following table summarizes the key experimental parameters from a study investigating its anxiolytic-like effects in mice.

| Parameter | Value | Reference |

| Animal Model | Male Swiss Webster mice | Briones-Aranda et al., 2005 |

| Experimental Model | Forced Swim Test | Briones-Aranda et al., 2005 |

| Dosage | 0.03 mg/kg | Briones-Aranda et al., 2005 |

| Route of Administration | Intraperitoneal (i.p.) | Implied from standard practice |

| Pre-treatment Time | 20 minutes before the test | Briones-Aranda et al., 2005 |

| Observed Effect | Blockade of 8-OH-DPAT-induced behavioral changes | Briones-Aranda et al., 2005 |

Experimental Protocols

Assessment of Anxiolytic-like Activity using the Forced Swim Test (FST) in Mice

This protocol is adapted from the study conducted by Briones-Aranda et al. (2005), which investigated the effect of this compound in a stress-induced anxiety model.

Objective: To evaluate the potential of this compound to reverse the behavioral effects of 5-HT1A receptor agonists in a model of behavioral despair, indicative of anxiolytic-like activity.

Materials:

-

This compound

-

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide (or other 5-HT1A agonist)

-

Saline solution (0.9% NaCl)

-

Male Swiss Webster mice (25-30 g)

-

Cylindrical water tanks (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording and analysis software (optional)

Procedure:

-

Animal Acclimation: House the mice in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment. Handle the mice for a few days prior to the experiment to reduce handling stress.

-

Drug Preparation: Dissolve this compound and 8-OH-DPAT in saline to the desired concentrations. The reported effective dose of MM 77 is 0.03 mg/kg.

-

Experimental Groups:

-

Group 1: Vehicle (Saline) + Vehicle (Saline)

-

Group 2: Vehicle (Saline) + 8-OH-DPAT

-

Group 3: MM 77 (0.03 mg/kg) + 8-OH-DPAT

-

Group 4: MM 77 (0.03 mg/kg) + Vehicle (Saline)

-

-

Forced Swim Pre-test (Stress Induction): 24 hours before the test, place each mouse individually in the water tank filled to a depth of 15 cm for a 15-minute swim session. After the session, remove the mice, dry them with a towel, and return them to their home cages.

-

Drug Administration: On the test day, administer this compound (or vehicle) intraperitoneally (i.p.). Twenty minutes later, administer 8-OH-DPAT (or vehicle) i.p.

-

Forced Swim Test: Twenty minutes after the second injection, place the mice individually back into the water tanks for a 5-minute test session.

-

Data Collection: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test), to compare the immobility times between the different groups.

General Protocol for Acute Toxicity Assessment in Mice

This is a general protocol for determining the acute toxicity (e.g., LD50) of this compound. Specific dose ranges should be determined based on preliminary pilot studies.

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound following a single administration.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water, or other appropriate solvent)

-

Male and female mice (e.g., Swiss Webster or C57BL/6), young adults

-

Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

Procedure:

-

Animal Acclimation: Acclimate the animals as described in the previous protocol.

-

Dose Selection: Based on preliminary range-finding studies, select at least three to five dose levels expected to produce a range of toxic effects from no effect to mortality. A vehicle control group is mandatory.

-

Drug Administration: Administer a single dose of this compound to each group of animals via the intended route of administration (e.g., oral or intraperitoneal).

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours, and daily thereafter for up to 14 days). Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.

-

Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study). Examine all major organs for any abnormalities.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). Summarize the observed signs of toxicity for each dose group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism

The following diagram illustrates the signaling pathway affected by the antagonism of postsynaptic 5-HT1A receptors by this compound.

References

Application Notes and Protocols for MM 77 Dihydrochloride in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Emerging research indicates its potential as a tool for investigating the role of the 5-HT1A receptor in anxiety and stress-related disorders. In rodent models, the modulation of the 5-HT1A receptor has been a key area of interest for the development of novel anxiolytic agents. These application notes provide an overview of the use of this compound in preclinical anxiety research, including its mechanism of action, and detailed protocols for common behavioral assays.

Mechanism of Action

This compound exerts its effects by specifically blocking postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing these receptors, this compound prevents the downstream signaling cascade initiated by serotonin, thereby altering neuronal excitability in brain regions implicated in anxiety, such as the hippocampus and amygdala. The antagonism of postsynaptic 5-HT1A receptors by this compound has been shown to block the effects of 5-HT1A receptor agonists.[1]

Data Presentation

While specific dose-response data for this compound in common anxiety models from publicly available literature is limited, the following table provides a template for how such data would be presented. The values are hypothetical and intended for illustrative purposes. Researchers should generate their own dose-response curves based on empirical data. For comparison, data on the well-characterized 5-HT1A antagonist WAY-100635 is often referenced in the literature, which has been shown to produce anxiolytic-like effects in the light/dark box anxiety model in mice.

Table 1: Hypothetical Dose-Response of this compound in the Elevated Plus-Maze (EPM) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, Mean ± SEM) | Open Arm Entries (%, Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle (Saline) | - | 35.2 ± 4.1 | 20.5 ± 2.3 | 25.1 ± 2.8 |

| MM 77 | 0.1 | 45.8 ± 5.3 | 28.9 ± 3.1 | 24.5 ± 3.0 |

| MM 77 | 0.5 | 60.1 ± 6.8 | 35.4 ± 3.9 | 25.8 ± 2.5 |

| MM 77 | 1.0 | 58.7 ± 5.9 | 34.1 ± 4.2 | 24.9 ± 2.7 |

| Diazepam (Control) | 1.0 | 75.4 ± 8.2 | 42.6 ± 4.5 | 26.3 ± 3.1 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |

Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle (Saline) | - | 25.6 ± 3.2 | 15.4 ± 2.1 | 1520 ± 125 |

| MM 77 | 0.1 | 34.1 ± 4.0 | 20.1 ± 2.5 | 1480 ± 110 |

| MM 77 | 0.5 | 45.9 ± 5.1 | 25.8 ± 3.0 | 1550 ± 130 |

| MM 77 | 1.0 | 43.8 ± 4.8 | 24.5 ± 2.8 | 1510 ± 115 |

| Diazepam (Control) | 2.0 | 55.2 ± 6.5 | 30.2 ± 3.5 | 1350 ± 105 |

| *p < 0.05, **p < 0.01 compared to Vehicle group. |

Experimental Protocols

The following are detailed protocols for two standard rodent behavioral assays used to assess anxiety-like behavior.

Elevated Plus-Maze (EPM) Test

This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Video camera and tracking software

-

This compound

-

Vehicle (e.g., sterile saline)

-

Standard anxiolytic (e.g., Diazepam)

-

Syringes and needles for administration

-

Timers

-

Cleaning solution (e.g., 70% ethanol)

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Diazepam) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

-

Test Initiation: Place the mouse in the center of the maze, facing one of the closed arms.

-

Data Collection: Record the animal's behavior for a 5-minute period using a video camera positioned above the maze. The tracking software should be set to automatically record the time spent in and the number of entries into each arm.

-

Parameters to Measure:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total number of arm entries (as a measure of general locomotor activity)

-

-

Post-Test: At the end of the 5-minute session, gently remove the animal and return it to its home cage.

-

Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Open Field Test (OFT)

This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds are expected to increase the time spent and activity in the center of the open field.

Materials:

-

Open field apparatus (a square arena with walls)

-

Video camera and tracking software

-

This compound

-

Vehicle (e.g., sterile saline)

-

Standard anxiolytic (e.g., Diazepam)

-

Syringes and needles for administration

-

Timers

-

Cleaning solution (e.g., 70% ethanol)

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

-

Drug Administration: Administer this compound, vehicle, or a positive control i.p. 30 minutes before placing the animal in the open field.

-

Test Initiation: Gently place the mouse in the center of the open field arena.

-

Data Collection: Record the animal's activity for a period of 5 to 10 minutes using an overhead video camera and tracking software. The software should be configured to define a "center" zone and a "periphery" zone.

-

Parameters to Measure:

-

Time spent in the center of the arena

-

Number of entries into the center zone

-

Total distance traveled in the arena (to assess general locomotor activity)

-

Rearing frequency (vertical activity)

-

-

Post-Test: After the session, return the animal to its home cage.

-

Cleaning: Clean the open field apparatus thoroughly with 70% ethanol between each trial.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of postsynaptic 5-HT1A receptors in anxiety. The protocols outlined above for the elevated plus-maze and open field tests provide a standardized framework for assessing the anxiolytic potential of this compound in rodent models. Rigorous experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and interpretable data. Further research is warranted to fully elucidate the behavioral profile of this compound and its therapeutic potential.

References

Application Notes and Protocols for MM 77 Dihydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MM 77 dihydrochloride in mice, based on available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Compound Information

-

Compound Name: this compound

-

Chemical Name: 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride

-

Mechanism of Action: Potent and selective postsynaptic antagonist of the 5-HT1A receptor.[1]

-

Reported Activity: Exhibits anxiolytic-like properties in preclinical models.[1]

Dosage and Administration in Mice

Based on in vivo studies, the following dosage and administration parameters have been reported for this compound in mice:

Table 1: Recommended Dosage and Administration for Behavioral Studies

| Parameter | Recommendation | Reference |

| Dosage | 0.03 mg/kg | Briones-Aranda et al., 2005 (as cited in ResearchGate)[2] |

| Administration Route | Intraperitoneal (i.p.) injection | Inferred from standard practice in similar behavioral studies. |

| Vehicle | Sterile saline (0.9% NaCl) or equivalent | Standard practice for parenteral administration of water-soluble compounds. |

| Administration Time | 20 minutes prior to behavioral testing | Briones-Aranda et al., 2005 (as cited in ResearchGate)[2] |

| Injection Volume | < 10 ml/kg (typically 0.1 ml for a 25g mouse) | General guidelines for intraperitoneal injections in mice.[3] |

Experimental Protocols

The following protocols are based on established methodologies for assessing anxiolytic-like and antidepressant-like activity in mice and are adapted for the use of this compound.

Protocol for Intraperitoneal (i.p.) Injection of this compound

This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1 ml) with needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (0.03 mg/kg) and the number and weight of the mice.

-

Dissolve the compound in sterile saline to the final desired concentration. Ensure complete dissolution. Prepare fresh on the day of the experiment.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse by securing the scruff of the neck to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

Wipe the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 30-40° angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its home cage.

-

Observe the animal for any immediate adverse reactions.

-

Protocol for Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral paradigm to screen for antidepressant and anxiolytic activity.[4][5]

Materials:

-

Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)

-

Water (23-25°C)

-

Towels

-

Timer

-

Video recording equipment (optional, for later analysis)

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (0.03 mg/kg, i.p.) or vehicle 20 minutes before the test.

-

Forced Swim Session:

-

Fill the cylinder with water to a depth of 15 cm.

-

Gently place the mouse into the water.

-

Start the timer and record the session, which typically lasts for 6 minutes.

-

Observe and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Post-Test:

-

Carefully remove the mouse from the water.

-

Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group. A significant decrease in immobility time in the treated group is indicative of an antidepressant or anxiolytic-like effect.